molecular formula C9H8Cl2N2 B13052756 (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile

(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile

Cat. No.: B13052756
M. Wt: 215.08 g/mol
InChI Key: MBNHCQWGRKOCLA-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Oximes, nitro compounds.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution on the phenyl ring.

    (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Has only one chlorine substituent on the phenyl ring.

    (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Has chlorine substituents at different positions on the phenyl ring.

Uniqueness

The presence of the dichlorophenyl group in (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets, compared to its analogs.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1

InChI Key

MBNHCQWGRKOCLA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N

Origin of Product

United States

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